Superior Binding Affinity of MGV354 for Oxidized sGC Compared to Reduced sGC
MGV354 demonstrates a 7-fold higher binding capacity (Bmax) for oxidized sGC relative to reduced sGC, a property that distinguishes it from other sGC activators that may not show such a preference and is particularly relevant for targeting oxidative stress conditions in glaucomatous tissue [1]. This is a direct, intra-assay comparison within the same experimental system.
| Evidence Dimension | Binding Capacity (Bmax) for sGC |
|---|---|
| Target Compound Data | 7-fold greater Bmax for oxidized sGC |
| Comparator Or Baseline | Reduced sGC |
| Quantified Difference | 7-fold |
| Conditions | Binding studies using human sGC full-length protein |
Why This Matters
This data confirms MGV354's selective activation of the oxidized (dysfunctional) form of sGC, which is hypothesized to be more prevalent in diseased tissue, thereby justifying its selection for studies focused on oxidative stress-related pathology over other sGC modulators.
- [1] Prasanna G, Ferrara L, Adams C, Ehara T, Li B, Yang L, Xiang C, Ng CTH, Kim S, Towler C, et al. A Novel Selective Soluble Guanylate Cyclase Activator, MGV354, Lowers Intraocular Pressure in Preclinical Models, Following Topical Ocular Dosing. Invest Ophthalmol Vis Sci. 2018 Apr 1;59(5):1704-1716. View Source
